molecular formula C17H25NO5S2 B2848960 3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE CAS No. 1448128-84-4

3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE

Cat. No.: B2848960
CAS No.: 1448128-84-4
M. Wt: 387.51
InChI Key: GSLABJRGANOBJW-UHFFFAOYSA-N
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Description

3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE is a complex organic compound characterized by the presence of cyclohexylsulfonyl and methoxy-methylphenylsulfonyl groups attached to an azetidine ring

Properties

IUPAC Name

3-cyclohexylsulfonyl-1-(2-methoxy-5-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S2/c1-13-8-9-16(23-2)17(10-13)25(21,22)18-11-15(12-18)24(19,20)14-6-4-3-5-7-14/h8-10,14-15H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLABJRGANOBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the sulfonylation of azetidine with cyclohexylsulfonyl chloride and 2-methoxy-5-methylphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The azetidine ring can also interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine
  • 3-(Cyclohexylsulfonyl)-1-((2-methylphenyl)sulfonyl)azetidine
  • 3-(Cyclohexylsulfonyl)-1-((2-methoxy-4-methylphenyl)sulfonyl)azetidine

Uniqueness

3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both cyclohexylsulfonyl and methoxy-methylphenylsulfonyl groups provides a unique combination of steric and electronic effects, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(cyclohexanesulfonyl)-1-(2-methoxy-5-methylbenzenesulfonyl)azetidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves sequential sulfonylation of the azetidine core. Key steps include:

  • Nucleophilic substitution : Use anhydrous conditions with dichloromethane or DMF as solvents to minimize hydrolysis.
  • Catalyst selection : Triethylamine or DMAP can enhance sulfonyl group coupling efficiency .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound. Yield optimization requires balancing stoichiometry (1.2:1 sulfonyl chloride:azetidine) and reaction time (12–24 hours) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm sulfonyl group integration and azetidine ring geometry.
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygens and methoxy groups) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces and reactivity indices .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C recommended for storage).
  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation of sulfonyl groups.
  • Hygroscopicity : Dynamic vapor sorption (DVS) assays assess moisture uptake, guiding storage in desiccators .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and purification of this compound?

  • Methodological Answer :

  • Variables : Temperature, solvent polarity, and catalyst concentration.
  • Design : Use a 23^3 factorial matrix to identify interactions between variables. For example, higher polarity solvents (DMF) improve solubility but may reduce yield due to side reactions.
  • Response surface methodology (RSM) : Model nonlinear relationships to predict optimal conditions (e.g., 1.5:1 sulfonyl chloride ratio at 10°C in acetonitrile) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Molecular docking : Screen interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets).
  • MD simulations : Simulate solvation effects and conformational flexibility in aqueous vs. lipid environments.
  • Reactivity descriptors : Calculate Fukui indices to identify susceptible sites (e.g., azetidine nitrogen for electrophilic attack) .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonyl-containing azetidines?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from assays (e.g., IC50_{50} values against kinase targets) and apply statistical weighting for study quality.
  • Experimental validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition studies).
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends .

Q. What advanced techniques assess the compound’s potential as a protease inhibitor?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to target proteases.
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and entropy.
  • Cryo-EM : Resolve inhibitor-protease complexes at near-atomic resolution .

Methodological Notes

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) for traceability and compliance with FAIR principles .
  • Collaborative Research : Leverage AI-driven platforms (e.g., COMSOL Multiphysics) for multi-institutional data sharing and simulation .

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